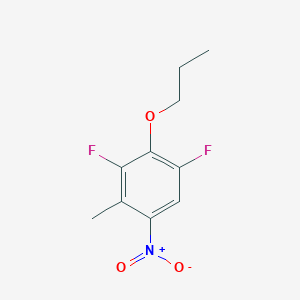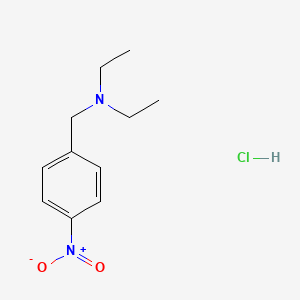
1-Tert-butyl-3-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzene, featuring a tert-butyl group, a methyl group, and a nitro group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-methyl-5-nitrobenzene can be synthesized through nitration of 1-tert-butyl-3-methylbenzene. The nitration process typically involves the reaction of 1-tert-butyl-3-methylbenzene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Safety measures are also crucial due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromic acid.
Major Products:
Reduction: 1-tert-butyl-3-methyl-5-aminobenzene.
Oxidation: 1-tert-butyl-3-carboxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-3-methyl-5-nitrobenzene in chemical reactions is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, affecting the electron density of the aromatic ring and influencing the reactivity towards electrophilic aromatic substitution.
Tert-butyl and Methyl Groups: These groups are electron-donating and can direct electrophilic substitution to specific positions on the aromatic ring, enhancing the compound’s reactivity in certain reactions.
Comparación Con Compuestos Similares
1-Tert-butyl-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Tert-butyl-3-nitrobenzene: Lacks the methyl group, which affects its reactivity and applications.
1-Tert-butyl-4-methyl-5-nitrobenzene: The position of the methyl group changes, influencing the compound’s chemical properties and reactivity.
1,3,5-Tri-tert-butyl-2-nitrobenzene: Contains additional tert-butyl groups, significantly altering its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Propiedades
IUPAC Name |
1-tert-butyl-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJZYSCDJLTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














